2-Iodo-5-methylthiophene
Overview
Description
2-Iodo-5-methylthiophene is a halogenated thiophene derivative with the molecular formula C5H5IS and a molecular weight of 224.063 g/mol . This compound features a five-membered ring structure containing sulfur and iodine atoms, making it a valuable intermediate in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methylthiophene typically involves the iodination of 5-methylthiophene. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction proceeds as follows: [ \text{C}_5\text{H}_6\text{S} + \text{I}_2 \rightarrow \text{C}_5\text{H}_5\text{IS} + \text{HI} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate or cesium carbonate, are employed in organic solvents like tetrahydrofuran or toluene.
Reduction Reactions: Sodium borohydride in ethanol or lithium aluminum hydride in diethyl ether are typical reducing agents.
Major Products:
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.
Reduction Reactions: The major product is 5-methylthiophene.
Scientific Research Applications
2-Iodo-5-methylthiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-5-methylthiophene depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions, facilitating the formation of new chemical bonds . In material science, its electronic properties contribute to the performance of semiconductors and other devices .
Comparison with Similar Compounds
- 2-Bromo-5-methylthiophene
- 2-Chloro-5-methylthiophene
- 2-Fluoro-5-methylthiophene
Comparison: 2-Iodo-5-methylthiophene is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This results in different reactivity and electronic properties, making it particularly useful in specific synthetic and material applications .
Properties
IUPAC Name |
2-iodo-5-methylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IS/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZNQEXKAPLVKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167825 | |
Record name | 2-Iodo-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16494-36-3 | |
Record name | 2-Iodo-5-methylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016494363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iodo-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16494-36-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-iodo-5-methylthiophene participate in lithium-halogen exchange reactions, and what intermediates are involved?
A1: this compound serves as a key reagent in lithium-iodine exchange reactions, leading to the formation of organolithium species. Research using ¹³C and ⁷Li Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures (-130°C) has identified a hypervalent iodine ate complex, Ar₂I⁻Li⁺, as a likely intermediate in this exchange process []. This complex, formed between this compound and an organolithium reagent, undergoes further transformation at higher temperatures, ultimately generating the corresponding thienyllithium compound (2-lithio-5-methylthiophene). Interestingly, 2-lithio-5-methylthiophene exists in equilibrium between its monomeric and dimeric forms in solution []. Kinetic studies have revealed that the monomeric form exhibits significantly higher reactivity towards iodine in the lithium-iodine exchange compared to the dimeric form [].
Q2: Can this compound be used to synthesize organocalcium compounds, and how do these compounds differ from their organolithium counterparts?
A2: While direct reactions with calcium powder can lead to unwanted side reactions, this compound can be successfully employed to synthesize a specific thienylcalcium compound []. This synthesis involves a calcium-iodine exchange reaction using trimethylsilylmethylcalcium halide in the presence of chlorotrimethylsilane at -78 °C []. This method enables the formation and isolation of 5-methyl-2-thienylcalcium iodide, a "heavy Grignard reagent", without significant side product formation. A notable characteristic of this thienylcalcium complex, observed via NMR, is the low field shift of the carbon atom directly bound to the calcium center []. This distinct spectral feature helps differentiate thienylcalcium complexes from their thienyllithium counterparts. Further investigations into the reactivity and potential applications of these organocalcium species are ongoing.
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